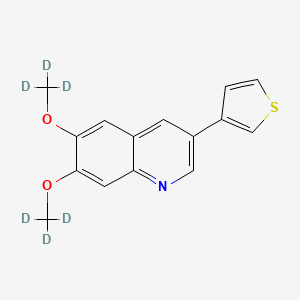

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6

Descripción

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a deuterated derivative of 6,7-dimethoxy-3-(3-thienyl)quinoline, where six hydrogen atoms are replaced with deuterium. This modification is typically employed to enhance stability and improve resolution in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) analyses . The parent compound features a quinoline core substituted with methoxy groups at positions 6 and 7 and a 3-thienyl moiety at position 2. The thienyl group introduces sulfur-based electronic effects, influencing reactivity and intermolecular interactions, while the methoxy groups contribute to solubility and steric considerations. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Propiedades

Fórmula molecular |

C15H13NO2S |

|---|---|

Peso molecular |

277.37 g/mol |

Nombre IUPAC |

3-thiophen-3-yl-6,7-bis(trideuteriomethoxy)quinoline |

InChI |

InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3/i1D3,2D3 |

Clave InChI |

KGGRQYJJHXVWSI-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=CC2=CC(=CN=C2C=C1OC([2H])([2H])[2H])C3=CSC=C3 |

SMILES canónico |

COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 typically involves the introduction of deuterium atoms into the parent compound, 6,7-Dimethoxy-3-(3-thienyl)quinoline. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Deuterated Precursors: The use of deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms in the final product.

Industrial Production Methods

Industrial production of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction can yield quinoline-3-ol derivatives.

Aplicaciones Científicas De Investigación

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.

Comparación Con Compuestos Similares

6,7-Dimethoxy-4-Anilinoquinolines

These derivatives, such as those synthesized via Ullmann coupling (), replace the 3-thienyl group with an anilino substituent at position 3. This substitution enhances kinase inhibition (e.g., c-Met inhibition) due to improved hydrogen bonding with target proteins.

6,7-Dimethoxy-2-(Phenoxymethyl)quinoline-3-carboxylic Acids

The introduction of a carboxylic acid group at position 3 increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. In contrast, the 3-thienyl group in the target compound balances lipophilicity and electronic effects, making it more suitable for central nervous system targets .

6,7-Dimethoxy-3-phenylisoquinoline

Replacing the thienyl group with a phenyl moiety eliminates sulfur’s electronic contributions, altering binding affinities. For example, phenyl-substituted derivatives show reduced TLR4 activity compared to thienyl analogs (e.g., compound 8t in ), highlighting the importance of sulfur in receptor interactions .

Thienyl vs. Other Heteroaryl Substituents

3-Thienyl vs. 2-Thienyl Derivatives

The position of the thienyl group significantly impacts stereochemical outcomes. In catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n) exhibit higher enantioselectivity (97:3 er) than 3-thienyl analogs (88:12 er), likely due to steric and electronic differences near the reaction site .

Thienyl vs. Pyridyl/Furyl Groups

Pyridyl-substituted quinolines (e.g., compounds 8p-q in ) often show toxicity or inactivity in TLR4 assays, whereas 3-thienyl and furyl derivatives (e.g., 8r-s) retain potency. The sulfur atom in thienyl groups enhances metabolic stability compared to oxygen in furans, making thienyl analogs more viable for drug development .

Deuterated vs. Non-Deuterated Analogs

The deuterated form (d6) of 6,7-dimethoxy-3-(3-thienyl)quinoline exhibits reduced solubility in polar deuterated solvents like DMSO-d6 compared to non-deuterated versions, as observed in similar quinoline derivatives (). However, deuterium incorporation improves pharmacokinetic properties, such as prolonged half-life, by reducing CYP450-mediated metabolism .

TLR4 Agonism

The 3-thienyl group in compound 8t () demonstrates TLR4 potency equivalent to benchmark agonists, whereas phenyl or pyridyl substitutions abolish activity. This underscores the critical role of sulfur in modulating immune responses .

Analgesic/Sedative Potential

Tetrahydroquinoline derivatives (e.g., Pfizer’s methyl 6,7-dimethoxy-3-aminomethylene analogs) prioritize ester groups for analgesia, while the aromatic quinoline-thienyl structure of the target compound may favor different targets, such as ion channels or enzymes .

Data Tables

Table 1. Key Properties of Selected Quinoline Derivatives

Table 2. Enantioselectivity in Thienyl Derivatives

| Compound | Thienyl Position | Reaction | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 5n | 2-thienyl | Catalytic hydroboration | 97:3 | |

| 5o | 3-thienyl | Catalytic hydroboration | 88:12 |

Actividad Biológica

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with two methoxy groups at positions 6 and 7 and a thienyl group at position 3. This unique structure may contribute to its biological activity by facilitating interactions with biological targets.

Antiviral Activity

Recent studies have indicated that quinoline derivatives can exhibit potent antiviral properties. For instance, a study highlighted the effectiveness of certain quinoline analogues against Enterovirus D68 (EV-D68), a significant respiratory pathogen. The compounds demonstrated an EC50 value ranging from 0.05 to 0.10 μM, indicating strong antiviral activity against various strains of EV-D68 .

The mechanism of action involves the interaction with viral proteins, particularly VP1, leading to inhibition of viral replication. This suggests that 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 may possess similar antiviral properties due to its structural similarities with other effective quinoline analogues.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer potential. Research indicates that certain quinolines can induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway .

In vitro studies have shown that compounds similar to 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 can inhibit cell proliferation in several cancer cell lines. The selectivity index (SI), calculated as CC50/EC50 ratio, provides insights into the safety profile of these compounds, with higher SI values indicating better therapeutic indices.

The biological activities of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 can be attributed to several mechanisms:

- Inhibition of Viral Replication : By targeting viral proteins and disrupting their function.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through activation of apoptotic pathways.

- Modulation of Signaling Pathways : Influencing key cellular pathways involved in growth and survival.

Case Studies

- Antiviral Efficacy Against EV-D68 : A study demonstrated that a series of quinoline derivatives exhibited significant antiviral activity against EV-D68 in Rhabdomyosarcoma cell lines (RD cells). The findings suggested that structural optimization could enhance antiviral potency .

- Anticancer Properties : A comparative analysis of various quinoline derivatives revealed that those with methoxy substitutions had improved efficacy in inhibiting cancer cell growth compared to unsubstituted analogues. This highlights the potential role of methoxy groups in enhancing biological activity .

Data Tables

| Activity Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Antiviral (EV-D68) | 0.05 - 0.10 | >200 | >2000 |

| Anticancer | Varies by cell line | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.